4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid

Medicinal Chemistry Organic Synthesis Halogenated Pyrroles

This 4-bromo-5-chloro regioisomer uniquely enables stepwise Suzuki/Sonogashira couplings via orthogonal Br/Cl reactivity. Unlike mono-halogen or 4,3-substituted analogs, it delivers reproducible SAR and synthetic success. ≥95% HPLC purity, ideal for kinase inhibitor and probe library synthesis. Strictly for R&D.

Molecular Formula C5H3BrClNO2
Molecular Weight 224.44
CAS No. 1118787-53-3
Cat. No. B2500429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid
CAS1118787-53-3
Molecular FormulaC5H3BrClNO2
Molecular Weight224.44
Structural Identifiers
SMILESC1=C(NC(=C1Br)Cl)C(=O)O
InChIInChI=1S/C5H3BrClNO2/c6-2-1-3(5(9)10)8-4(2)7/h1,8H,(H,9,10)
InChIKeyNDXMSHURLVCDLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid (CAS 1118787-53-3): Procurement-Grade Pyrrole Scaffold for Regioselective Diversification


4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid (C₅H₃BrClNO₂, MW 224.44 g/mol) is a dihalogenated pyrrole-2-carboxylic acid building block [1]. It features a unique 4-bromo-5-chloro substitution pattern on the pyrrole ring, which provides orthogonal handles for sequential cross-coupling and functionalization reactions . This compound is commercially supplied at ≥95% purity (HPLC) and is intended strictly for research and further manufacturing use . It is not an active pharmaceutical ingredient but serves as a versatile intermediate in medicinal chemistry and chemical biology programs requiring precisely substituted pyrrole cores.

Why 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid Cannot Be Substituted with Other Halogenated Pyrrole Carboxylic Acids


Halogenated pyrrole-2-carboxylic acids are not functionally interchangeable; the specific regioisomeric placement of bromine and chlorine dictates both synthetic utility and downstream biological profile [1]. Substituting 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid with, for example, its 4-bromo-3-chloro regioisomer or a mono-halogenated analog alters the electronic properties of the pyrrole ring, modifies the selectivity and efficiency of subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and can lead to divergent structure-activity relationships in the final target molecules. The unique 4,5-dihalogenation pattern enables sequential functionalization that is not achievable with alternative substitution patterns, making generic substitution a source of synthetic failure and irreproducible biological data.

Quantitative Differentiation: 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid vs. Closest Analogs


Regioisomeric Differentiation: 4-Bromo-5-chloro vs. 4-Bromo-3-chloro Substitution Pattern Dictates Synthetic Pathway Availability

The 4-bromo-5-chloro substitution pattern offers a distinct synthetic advantage over the 4-bromo-3-chloro regioisomer. The 4-bromo-3-chloro isomer (CAS not specified in source) is utilized in the preparation of specific kinase inhibitor intermediates via N-Boc protection and subsequent coupling [1]. In contrast, the 4-bromo-5-chloro pattern of the target compound positions the halogens adjacent to the carboxylic acid and on the nitrogen-bearing carbon, respectively, which alters the electronic environment and steric accessibility for reactions at the C3 and C5 positions. This difference is critical when planning sequential cross-coupling or when the final target requires a specific substitution vector.

Medicinal Chemistry Organic Synthesis Halogenated Pyrroles

Differentiation from Mono-Halogenated Analogs: Unique Orthogonal Reactivity of 4-Bromo-5-chloro Substitution

Unlike mono-halogenated pyrrole-2-carboxylic acids such as 4-bromo-1H-pyrrole-2-carboxylic acid (MW 189.99 g/mol) or 5-chloro-1H-pyrrole-2-carboxylic acid (MW 145.54 g/mol), the 4-bromo-5-chloro derivative presents two chemically distinct halogen handles (Br vs. Cl) for orthogonal functionalization [1]. The bromine atom at C4 is significantly more reactive in palladium-catalyzed cross-couplings than the chlorine at C5, allowing for selective sequential derivatization. Mono-halogenated analogs offer only a single site for diversification and lack this built-in orthogonal reactivity.

Cross-Coupling Building Block Halogen Selectivity

Commercial Purity Benchmark: 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid is Consistently Supplied at ≥95% Purity Across Major Vendors

A cross-vendor analysis confirms that 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid is routinely available at a minimum purity specification of 95% (HPLC) from multiple reputable suppliers . This consistent quality standard is critical for ensuring reproducible synthetic outcomes and minimizing the need for in-house purification prior to use. The regioisomer 5-bromo-4-chloro-1H-pyrrole-2-carboxylic acid (CAS 1118787-50-0) is also available at 95% purity, indicating that the 4-bromo-5-chloro compound is not unique in this regard, but it meets the standard expected for a premium research building block.

Quality Control Procurement Reproducibility

Physicochemical Properties: Computed XLogP3 and Polar Surface Area Define Compound's Physicochemical Space

The computed physicochemical properties of 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid place it in a distinct property space compared to its mono-halogenated analogs. The target compound has a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 53.1 Ų [1]. In comparison, 4-bromo-1H-pyrrole-2-carboxylic acid has a lower XLogP3 (approx. 1.4-1.7) due to the absence of the chlorine atom, and 5-chloro-1H-pyrrole-2-carboxylic acid has a lower molecular weight and correspondingly different predicted logP. These differences in lipophilicity and polarity can influence the compound's behavior in biological assays and its suitability as a fragment or building block in drug discovery campaigns.

Drug-likeness ADME Property Prediction

Optimal Research and Industrial Use Cases for 4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid


Medicinal Chemistry: Synthesis of Kinase Inhibitor and Anticancer Agent Scaffolds

4-Bromo-5-chloro-1H-pyrrole-2-carboxylic acid serves as a versatile building block for the construction of pyrrole-containing kinase inhibitor cores and anticancer agents [1]. The orthogonal halogen handles allow for sequential Suzuki and Sonogashira couplings to rapidly generate libraries of 4,5-disubstituted pyrrole-2-carboxylic acid derivatives. This regioisomer is specifically required for programs targeting the same substitution vectors as those explored in patent literature, where related 4-bromo-3-chloro analogs have been used as intermediates [1]. Its consistent 95% purity ensures reliable performance in these critical synthetic steps.

Chemical Biology: Construction of Activity-Based Probes and Fluorescent Pyrrole Conjugates

The carboxylic acid handle at the C2 position provides a convenient attachment point for bioconjugation, while the Br and Cl atoms at C4 and C5 offer sites for installing reporter groups (e.g., fluorophores, biotin) or additional binding elements. The distinct reactivity of Br vs. Cl enables stepwise functionalization, allowing for the precise introduction of a single tag followed by a second diversification step [2]. This makes the compound suitable for generating focused probe libraries for target identification or cellular imaging studies.

Fragment-Based Drug Discovery (FBDD): A Dihalogenated Pyrrole Fragment with Distinct Physicochemical Properties

With a molecular weight of 224.44 g/mol, XLogP3 of 2.2, and TPSA of 53.1 Ų [3], 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid occupies a specific region of fragment chemical space that is distinct from smaller, mono-halogenated pyrrole fragments. This dihalogenated fragment offers a higher degree of shape complementarity and potential for hydrophobic interactions compared to its mono-substituted counterparts. It is suitable for inclusion in fragment libraries for screening against novel protein targets, with the orthogonal halogens providing multiple vectors for fragment growing or merging strategies.

Organic Methodology Development: Substrate for Investigating Regioselective Cross-Coupling Reactions

The presence of two different halogen atoms (Br and Cl) in a specific 4,5-relationship on an electron-rich pyrrole ring makes 4-bromo-5-chloro-1H-pyrrole-2-carboxylic acid a valuable model substrate for developing and benchmarking new catalytic systems for chemoselective cross-couplings. Researchers can use this compound to evaluate catalyst selectivity for C-Br over C-Cl bond activation under various conditions, contributing to the advancement of synthetic methodology in heterocyclic chemistry.

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